2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as a fluorobenzyl and a pyrrolidinylsulfonyl group
Preparation Methods
The synthesis of 2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluorobenzylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with a triazole precursor under appropriate conditions to yield the desired triazolopyridine compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature .
Chemical Reactions Analysis
2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling, which enables the formation of carbon-carbon bonds with aryl halides.
Scientific Research Applications
2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has shown potential in various scientific research applications, including:
Biology: The compound’s biological activity is being explored for potential therapeutic applications, including its use as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in disease progression .
Comparison with Similar Compounds
2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyridin-3-ylidene rhodium and palladium complexes: These compounds share a similar triazolopyridine core but differ in their metal coordination and functional groups.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but differ in their additional functional groups and biological activities.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKOSMKHCFJWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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